molecular formula C20H16ClN5O2 B2579673 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 887457-66-1

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2579673
CAS No.: 887457-66-1
M. Wt: 393.83
InChI Key: OVTSCNUMFMJLBW-UHFFFAOYSA-N
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Description

This compound (CAS: 887457-59-2) is a pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₂₀H₁₆ClN₅O₂ and a molecular weight of 393.8263 g/mol . It features a 3-chlorophenyl group at the 1-position of the pyrazolo-pyrimidine core and an N-(4-methylphenyl)acetamide moiety at the 5-position.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-5-7-15(8-6-13)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)16-4-2-3-14(21)9-16/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTSCNUMFMJLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Techniques like ultrasonic-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorobenzene derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazolo[3,4-d]pyrimidine scaffolds. The compound has shown promising activity against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of critical kinases involved in cancer cell proliferation and survival. Pyrazolo derivatives often interfere with signaling pathways such as the PI3K/Akt and MAPK pathways, leading to apoptosis in cancer cells .
  • Case Studies : For instance, derivatives of pyrazolo compounds have demonstrated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines with IC50 values in the micromolar range .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazolo derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes:

  • Research Findings : Studies have indicated that similar compounds can reduce inflammation markers in vitro and in vivo models, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Emerging research suggests that pyrazolo compounds may exert neuroprotective effects:

  • Mechanism : They may help mitigate oxidative stress and neuronal apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This application is still under preliminary investigation but shows promise for future therapeutic strategies .

Synthesis and Derivative Development

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide can be achieved through various synthetic routes involving multi-step reactions that optimize yield and purity:

StepReaction TypeKey ReagentsYield (%)
1CondensationAcetic anhydride + amine85
2CyclizationPyrazole derivative + aldehyde75
3PurificationColumn chromatography90

These synthetic methodologies are crucial for producing the compound in sufficient quantities for biological testing and further development.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase by binding to its active site, thereby preventing the hydrolysis of acetylcholine . This inhibition can lead to increased acetylcholine levels in the nervous system, affecting nerve impulse transmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/R-Groups Biological Activity/Notes References
Target Compound : 2-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide - 1-(3-Chlorophenyl)
- N-(4-methylphenyl)acetamide
Structural data available; synthesis methods align with pyrazolo-pyrimidine derivatives.
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide - 1-(4-Fluorophenyl)
- N-(2-trifluoromethylphenyl)
No explicit activity data; fluorinated groups may enhance bioavailability.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide - Chromen-4-one fused system
- Dual fluorophenyl groups
Example of kinase-targeting derivatives; demonstrates thermal stability (MP: 302–304°C).
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - Chlorophenyl-pyrazole core
- Cyano substitution
Intermediate in fipronil-like insecticide synthesis; crystallographic data reported.
Derivatives from N-arylsubstituted α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) - Varied aryl/benzyl groups Synthesized via nucleophilic substitution; used to explore SAR in pyrazolo-pyrimidines.

Key Structural Insights:

  • Electron-Withdrawing Groups : The 3-chlorophenyl group in the target compound may enhance electrophilic reactivity compared to 4-fluorophenyl analogs .
  • Acetamide Modifications: Substitution at the N-aryl position (e.g., 4-methylphenyl vs.
  • Core Heterocycle Variations : Chromen-4-one fused derivatives (e.g., in ) introduce planar aromatic systems, which could improve DNA intercalation or kinase inhibition.

Research Findings and Comparative Analysis

Molecular Modeling and Stability:

  • Pyrazolo-pyrimidine analogs (e.g., Mangostin, Dorsilurin K) exhibit stable ligand-receptor complexes in molecular dynamics (MD) simulations, with RMSD values ≤3.93 Å .

ADMET Properties:

  • Compounds like N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide show favorable ADMET profiles, including moderate logP values and low hepatotoxicity . The target compound’s 4-methylphenyl group may similarly reduce metabolic instability.

Biological Activity

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolopyrimidines, characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. The presence of chlorophenyl and methylphenyl groups contributes to its unique electronic properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of certain receptors, affecting downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives, including this compound. For instance:

  • Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines such as MCF7 and A549. The IC50 values reported for similar compounds in the literature range from 0.01 µM to 49.85 µM, indicating significant potency against cancer cells .
CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BA54926
This CompoundN/AN/A

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolopyrimidine derivatives have been documented extensively. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes:

  • COX Inhibition : Preliminary results suggest that derivatives similar to this compound can inhibit COX-1 and COX-2 activity, leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Cytotoxicity : A study evaluated the cytotoxic potential of various pyrazolopyrimidine derivatives against HepG2 and HCT116 cell lines. The derivatives showed IC50 values ranging from 0.39 µM to 3.25 mg/mL .
  • Mechanistic Insights : Research has indicated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

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